2-(4-((4-Chlorophenyl)(cyano)methyl)phenyl)-1H-benzo[d]imidazole-6-carboxamide
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Overview
Description
2-(4-((4-Chlorophenyl)(cyano)methyl)phenyl)-1H-benzo[d]imidazole-6-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Chlorophenyl)(cyano)methyl)phenyl)-1H-benzo[d]imidazole-6-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 4-chlorobenzyl cyanide with 4-formylbenzonitrile, followed by cyclization with o-phenylenediamine under acidic conditions to form the benzimidazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-Chlorophenyl)(cyano)methyl)phenyl)-1H-benzo[d]imidazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano and chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-(4-((4-Chlorophenyl)(cyano)methyl)phenyl)-1H-benzo[d]imidazole-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-((4-Chlorophenyl)(cyano)methyl)phenyl)-1H-benzo[d]imidazole-6-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlor-2-cyano-5-(4-methylphenyl)imidazole
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Comparison
Compared to similar compounds, 2-(4-((4-Chlorophenyl)(cyano)methyl)phenyl)-1H-benzo[d]imidazole-6-carboxamide is unique due to its specific structural features, such as the benzimidazole core and the presence of both cyano and carboxamide groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H15ClN4O |
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Molecular Weight |
386.8 g/mol |
IUPAC Name |
2-[4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C22H15ClN4O/c23-17-8-5-14(6-9-17)18(12-24)13-1-3-15(4-2-13)22-26-19-10-7-16(21(25)28)11-20(19)27-22/h1-11,18H,(H2,25,28)(H,26,27) |
InChI Key |
JZHHHGUMBPJXDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)N)C(C#N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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